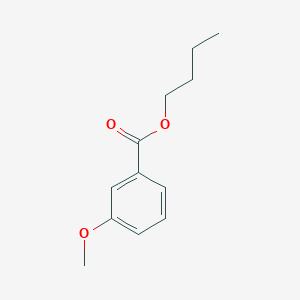
Benzoic acid, 3-methoxy-, butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3-methoxy-, butyl ester: is an organic compound that belongs to the class of esters. It is derived from benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a butyl group, and a methoxy group is attached to the benzene ring. This compound is known for its pleasant aroma and is often used in the fragrance and flavor industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The most common method to synthesize benzoic acid, 3-methoxy-, butyl ester is through the esterification of 3-methoxybenzoic acid with butanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods: Industrially, the esterification process can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzoic acid, 3-methoxy-, butyl ester can undergo oxidation reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Benzoic acid, 3-methoxy-, butyl ester is used as an intermediate in organic synthesis, particularly in the preparation of other aromatic compounds . Biology: It is studied for its potential antimicrobial properties and its role in inhibiting the growth of certain bacteria and fungi . Medicine: Research is ongoing to explore its potential use in drug formulations, particularly for its antimicrobial and anti-inflammatory properties . Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma. It is also used as a plasticizer in the production of polymers .
Mechanism of Action
The mechanism of action of benzoic acid, 3-methoxy-, butyl ester involves its interaction with cellular components. The ester can be hydrolyzed to release benzoic acid and butanol, which can then exert their effects. Benzoic acid is known to inhibit the growth of mold and bacteria by disrupting their cellular processes . The methoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Benzoic acid, butyl ester: Similar structure but lacks the methoxy group, resulting in different chemical properties and applications.
Benzoic acid, 3-methoxy-, methyl ester: Similar structure but with a methyl group instead of a butyl group, leading to differences in volatility and solubility.
Uniqueness: Benzoic acid, 3-methoxy-, butyl ester is unique due to the presence of both a methoxy group and a butyl ester group. This combination imparts specific chemical properties, such as enhanced lipophilicity and a distinct aroma, making it valuable in the fragrance and flavor industry .
Properties
CAS No. |
77201-18-4 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
butyl 3-methoxybenzoate |
InChI |
InChI=1S/C12H16O3/c1-3-4-8-15-12(13)10-6-5-7-11(9-10)14-2/h5-7,9H,3-4,8H2,1-2H3 |
InChI Key |
BQGRZDUSDFGMHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















